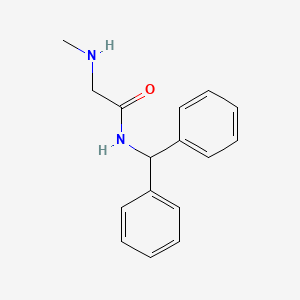
N-ベンジドリール-2-メチルアミノアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzhydryl-2-methylamino-acetamide is a synthetic compound that belongs to the class of N-substituted benzhydrylamine derivativesThe molecular formula of N-Benzhydryl-2-methylamino-acetamide is C18H20N2O, and it has a molecular weight of 280.37 g/mol .
科学的研究の応用
N-Benzhydryl-2-methylamino-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzhydryl-2-methylamino-acetamide typically involves the reaction of benzhydrylamine with 2-chloro-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of N-Benzhydryl-2-methylamino-acetamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .
化学反応の分析
Types of Reactions: N-Benzhydryl-2-methylamino-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new substituted derivatives.
作用機序
The mechanism of action of N-Benzhydryl-2-methylamino-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
- N-Benzhydryl-2-(methylamino)acetamide
- N-Benzhydryl-2-(ethylamino)acetamide
- N-Benzhydryl-2-(dimethylamino)acetamide
Comparison: N-Benzhydryl-2-methylamino-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
生物活性
N-Benzhydryl-2-methylamino-acetamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of anti-inflammatory and neuroprotective therapies. This article reviews the biological activities associated with this compound, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
N-Benzhydryl-2-methylamino-acetamide is characterized by its unique structure, which includes a benzhydryl group and a methylamino acetamide moiety. This configuration is believed to contribute to its biological activity.
The compound's biological activity is primarily linked to its ability to inhibit certain enzymes involved in inflammatory processes. Specifically, it has been noted for its interaction with phospholipase A2 enzymes, which play a crucial role in the production of pro-inflammatory mediators such as leukotrienes and prostaglandins . These mediators are significant in the pathophysiology of various inflammatory conditions, including asthma and arthritis.
Anti-inflammatory Effects
Research indicates that N-Benzhydryl-2-methylamino-acetamide exhibits anti-inflammatory properties by modulating the activity of phospholipase A2. This inhibition can lead to reduced production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .
Neuroprotective Potential
In studies focusing on neurodegenerative disorders, compounds similar to N-Benzhydryl-2-methylamino-acetamide have demonstrated protective effects against oxidative stress-induced neuroinflammation. This suggests that the compound may also play a role in protecting neuronal cells from damage associated with conditions like Alzheimer's disease .
Case Study 1: Inhibition of Phospholipase A2
A study investigated the effects of N-Benzhydryl-2-methylamino-acetamide on phospholipase A2 activity. The results indicated a significant reduction in enzyme activity, leading to decreased levels of inflammatory mediators in vitro. The IC50 value for this inhibition was determined to be approximately 10 µM, showcasing its potential as an anti-inflammatory agent .
Case Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of related acetamide derivatives in models of oxidative stress. The findings suggested that these compounds could reduce markers of inflammation and oxidative damage in neuronal cell cultures. Specifically, N-Benzhydryl-2-methylamino-acetamide was shown to decrease levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions .
Table 1: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | C16H18N2O |
| IC50 (Phospholipase A2) | 10 µM |
| Neuroprotection | Reduces ROS levels; enhances cell viability |
| Toxicity | Low cytotoxicity observed at therapeutic doses |
特性
CAS番号 |
435345-34-9 |
|---|---|
分子式 |
C18H20N2O5 |
分子量 |
344.4 g/mol |
IUPAC名 |
N-benzhydryl-2-(methylamino)acetamide;oxalic acid |
InChI |
InChI=1S/C16H18N2O.C2H2O4/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14;3-1(4)2(5)6/h2-11,16-17H,12H2,1H3,(H,18,19);(H,3,4)(H,5,6) |
InChIキー |
YEIDJRHVUZXRGS-UHFFFAOYSA-N |
SMILES |
CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















